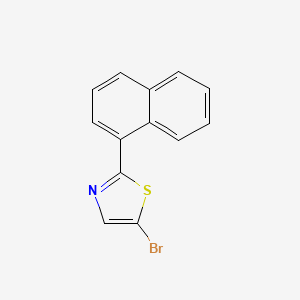

5-Bromo-2-(naphthalen-1-yl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8BrNS |

|---|---|

Molecular Weight |

290.18 g/mol |

IUPAC Name |

5-bromo-2-naphthalen-1-yl-1,3-thiazole |

InChI |

InChI=1S/C13H8BrNS/c14-12-8-15-13(16-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H |

InChI Key |

APGJLGLRNBPBHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC=C(S3)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2 Naphthalen 1 Yl Thiazole and Analogues

Strategies for the Construction of the 5-Bromothiazole (B1268178) Core

The synthesis of the 5-bromothiazole core is a critical step that can be achieved through various classical and modern synthetic methods. These approaches offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Hantzsch Thiazole (B1198619) Synthesis and its Modern Variants

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for the construction of the thiazole ring. The classical approach involves the condensation of an α-haloketone with a thioamide. acs.org In the context of 5-bromothiazoles, this would typically involve the reaction of a thioamide with an α,α-dihaloketone or a related synthon where one of the halogens is bromine.

Modern variations of the Hantzsch synthesis have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions. For instance, microwave-assisted organic synthesis has been successfully applied to accelerate the Hantzsch reaction, often leading to higher yields in shorter time frames. bepls.commdpi.com Solvent-free approaches, where the reactants are heated together without a solvent, represent another green modification of this classic reaction. researchgate.netorganic-chemistry.org These solvent-free methods not only reduce environmental impact but also simplify product purification. organic-chemistry.org

A notable one-pot, three-component Hantzsch-based synthesis involves the reaction of an α-haloketone, thiourea, and a substituted o-hydroxybenzaldehyde under solvent-free conditions, showcasing the versatility of this method for creating diverse thiazole derivatives. researchgate.net

| Hantzsch Synthesis Variant | Reactants | Conditions | Key Advantages | Reference |

| Classical Hantzsch | α-haloketone, Thioamide | Typically reflux in a solvent | Well-established, versatile | acs.org |

| Microwave-Assisted | α-haloketone, Thioamide | Microwave irradiation | Rapid reaction times, improved yields | bepls.commdpi.com |

| Solvent-Free | α-haloketone, Thioamide | Grinding/heating without solvent | Green, simplified workup | researchgate.netorganic-chemistry.org |

| One-Pot, Multi-component | α-haloketone, Thiourea, Aldehyde | Solvent-free, grinding | High efficiency, molecular diversity | researchgate.net |

Gabriel Synthesis Approaches for Thiazole Rings

While the Gabriel synthesis is most famously known for the preparation of primary amines from alkyl halides using potassium phthalimide (B116566), wikipedia.orgmasterorganicchemistry.combyjus.com the principles of using a protected nitrogen source can be extended to the synthesis of heterocyclic systems. In the context of thiazoles, a related approach involves the cyclization of α-acylamino ketones with a phosphorus sulfide, such as phosphorus pentasulfide (P₄S₁₀). This method, sometimes referred to as the Gabriel-Robinson synthesis, provides a route to 2,5-disubstituted thiazoles. The synthesis of the requisite α-acylamino ketone can be achieved by acylation of an aminoketone. The subsequent cyclization with P₄S₁₀ introduces the sulfur atom and facilitates the formation of the thiazole ring. To obtain a 5-bromothiazole derivative, the starting α-acylamino ketone would need to incorporate a bromine atom at the appropriate position.

The traditional Gabriel synthesis for amines involves harsh reaction conditions for the deprotection step. wikipedia.orgyoutube.com However, modifications using hydrazine (B178648) (the Ing-Manske procedure) offer milder conditions for the cleavage of the phthalimide group. wikipedia.orgyoutube.com

| Synthesis Step | Description | Reagents | Key Features | Reference |

| Phthalimide Alkylation | Formation of N-alkylphthalimide | Potassium phthalimide, Alkyl halide | Avoids over-alkylation of the amine | byjus.com |

| Amine Liberation (Classic) | Hydrolysis of the phthalimide | Strong acid or base (e.g., KOH) | Often requires harsh conditions | youtube.com |

| Amine Liberation (Ing-Manske) | Hydrazinolysis of the phthalimide | Hydrazine (NH₂NH₂) | Milder reaction conditions | wikipedia.orgyoutube.com |

| Thiazole Synthesis | Cyclization of α-acylamino ketone | α-acylamino ketone, P₄S₁₀ | Forms 2,5-disubstituted thiazoles | - |

Palladium-Catalyzed Reactions for Thiazole Diversification

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are highly valuable for the synthesis and functionalization of thiazole derivatives, including 5-bromothiazoles.

One key strategy is the direct C-H arylation of thiazoles, which allows for the introduction of aryl groups without the need for pre-functionalization of the thiazole ring. organic-chemistry.orgresearchgate.net Depending on the reaction conditions (ligand, base), arylation can be directed to either the C2 or C5 position of the thiazole. organic-chemistry.org This method can be used to introduce the naphthalen-1-yl moiety onto a pre-formed 5-bromothiazole ring.

Conversely, palladium catalysis can be used to introduce the bromine atom itself. While direct bromination of thiazoles is possible, palladium-catalyzed methods can offer greater control and functional group tolerance. For instance, a transition-metal-free Hunsdiecker-type reaction has been developed for the bromination of thiazole carboxylic acids, providing a greener alternative to classical methods that use heavy metal salts. beilstein-archives.org

Furthermore, the bromine atom in a 5-bromothiazole serves as a versatile handle for further diversification through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 5-position. beilstein-archives.org Palladium-catalyzed amination of bromothiazoles is also a well-established method for the synthesis of aminothiazole derivatives. acs.orgnih.gov

| Palladium-Catalyzed Reaction | Purpose | Typical Reagents | Key Advantages | Reference |

| Direct C-H Arylation | Introduction of aryl groups at C5 | Pd(OAc)₂, Aryl halide, Base | Avoids pre-functionalization | organic-chemistry.org |

| Hunsdiecker-type Bromination | Introduction of bromine from a carboxylic acid | Thiazole carboxylic acid, Brominating agent | Transition-metal-free, milder conditions | beilstein-archives.org |

| Suzuki Coupling | C-C bond formation (aryl, vinyl) | 5-Bromothiazole, Boronic acid, Pd catalyst, Base | Broad substrate scope, high yields | beilstein-archives.org |

| Heck Coupling | C-C bond formation (alkenes) | 5-Bromothiazole, Alkene, Pd catalyst, Base | Forms substituted alkenes | beilstein-archives.org |

| Sonogashira Coupling | C-C bond formation (alkynes) | 5-Bromothiazole, Alkyne, Pd/Cu catalyst, Base | Synthesis of alkynylthiazoles | beilstein-archives.org |

| Amination | C-N bond formation | 5-Bromothiazole, Amine, Pd catalyst, Base | Synthesis of aminothiazoles | acs.orgnih.gov |

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions (MCRs) have gained significant attention in synthetic chemistry due to their efficiency, atom economy, and ability to generate complex molecules in a single operation. frontiersin.orgnih.gov Several such strategies have been developed for the synthesis of thiazole derivatives. researchgate.netacgpubs.orgnih.gov

These reactions often proceed via a cascade or domino sequence, where the product of one reaction step becomes the substrate for the next, without the need for isolation of intermediates. This approach is particularly advantageous for the construction of highly substituted thiazoles. For example, a one-pot, three-component reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds has been reported to yield thiazole and thiazolyl-pyrazole derivatives in excellent yields. acgpubs.org To synthesize a 5-bromothiazole using an MCR, one of the components would need to contain a bromine atom or a group that can be readily converted to a bromine atom.

| Multi-Component Reaction | Components | Product Type | Key Features | Reference |

| Thiazole Synthesis | 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Carbonyl compound | Thiazole and thiazolyl-pyrazole derivatives | High yields, simple workup | acgpubs.org |

| Thiazole Synthesis | Aryl ketones, Thiosemicarbazide, Substituted phenacyl bromides | Hydrazinyl thiazoles | Solvent and catalyst-free, microwave-assisted | bepls.com |

| Thiazole Synthesis | 2-(2-benzylidene hydrazinyl)-4-methylthiazole, Hydrazonoyl halides | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | One-pot, three-component | nih.gov |

Green Chemistry Protocols in Bromothiazole Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. In the context of bromothiazole synthesis, this includes the use of greener solvents, catalysts, and energy sources.

Water has been explored as a green solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds. bepls.com Solvent-free reactions, as mentioned in the context of the Hantzsch synthesis, are another important green approach. researchgate.netorganic-chemistry.orgtsijournals.com These methods often involve grinding the reactants together, sometimes with a catalytic amount of a solid support like zeolite, and can be accelerated by microwave irradiation. researchgate.nettsijournals.com

The use of recyclable catalysts, such as silica-supported tungstosilisic acid, further enhances the green credentials of these synthetic routes. researchgate.net Ultrasonic irradiation is another energy-efficient technique that has been employed to promote the synthesis of thiazoles. bepls.com

| Green Chemistry Approach | Methodology | Key Advantages | Reference |

| Green Solvents | Using water as the reaction medium | Reduced environmental toxicity | bepls.com |

| Solvent-Free Synthesis | Grinding or heating reactants without a solvent | Reduced waste, simplified purification | researchgate.netorganic-chemistry.orgtsijournals.com |

| Microwave-Assisted Synthesis | Using microwave irradiation as the energy source | Rapid heating, shorter reaction times, higher yields | bepls.comtsijournals.com |

| Recyclable Catalysts | Employing solid-supported catalysts (e.g., zeolites, silica-supported acids) | Catalyst can be recovered and reused, reducing waste and cost | researchgate.nettsijournals.com |

| Ultrasonic Irradiation | Using ultrasound to promote the reaction | Energy efficient, can enhance reaction rates | bepls.com |

Incorporation of the Naphthalen-1-yl Moiety into the Thiazole Scaffold

The introduction of the naphthalen-1-yl group at the 2-position of the thiazole ring is a key step in the synthesis of the target compound. This can be achieved either by building the thiazole ring from a naphthalene-containing precursor or by attaching the naphthalene (B1677914) moiety to a pre-formed thiazole ring.

A common and direct method is to use a naphthalene-containing thioamide, such as naphthalene-1-carbothioamide, in a Hantzsch-type reaction with an appropriate α-halocarbonyl compound that will lead to the desired 5-bromo substitution pattern. Alternatively, a naphthalene-containing α-haloketone, like 2-bromo-1-(naphthalen-1-yl)ethanone (B79065), can be reacted with a simple thioamide (e.g., thioformamide) or thiourea. bioline.org.br For example, the reaction of 5-(2-chloroquinolin-3-yl)-3-substitutedphenyl-4,5-dihydro-1H-pyrazole-1-carbothiamides with 2-bromo-1-(1-naphthyl)ethanone has been shown to produce naphthalenyl thiazole derivatives. bioline.org.br

Another strategy involves the coupling of a naphthalene derivative to a pre-existing thiazole. For instance, 1-naphthalene acetic acid can be coupled with 2-aminothiazole (B372263) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC) to form an amide linkage, resulting in 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide. nih.gov While this does not directly yield the target compound, it demonstrates a feasible approach for linking the naphthalene and thiazole moieties.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of a 2-halothiazole with naphthalene-1-boronic acid, provide a powerful and versatile method for forging the C-C bond between the two ring systems.

| Method | Reactants | Product | Key Features | Reference |

| Hantzsch Synthesis | 2-Bromo-1-(naphthalen-1-yl)ethanone, Carbothioamide | 2-(Naphthalen-1-yl)thiazole derivative | Direct formation of the C-N-C-S core | bioline.org.br |

| Amide Coupling | 1-Naphthalene acetic acid, 2-Aminothiazole, EDC | 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide | Forms an amide linkage between the two moieties | nih.gov |

| Suzuki Coupling | 2-Halothiazole, Naphthalene-1-boronic acid, Pd catalyst | 2-(Naphthalen-1-yl)thiazole | Versatile C-C bond formation | - |

Cross-Coupling Methodologies for Aryl-Thiazole Bond Formation

The formation of the aryl-thiazole bond is a critical step in the synthesis of naphthalenylthiazoles. Modern cross-coupling reactions provide powerful tools for this transformation, offering high yields and broad functional group tolerance.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organic halide. In the context of synthesizing 2-(naphthalen-1-yl)thiazole derivatives, this can be approached in two ways: coupling of a thiazole-boronic acid or its ester with 1-bromonaphthalene (B1665260), or the reaction of a 1-naphthaleneboronic acid with a 2-halothiazole. The latter is often preferred due to the commercial availability and stability of naphthaleneboronic acids.

A general procedure for the Suzuki-Miyaura coupling of heteroaryl halides involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent (e.g., toluene (B28343), dioxane, or DMF) and water. nih.govasianpubs.org The use of lithium triisopropyl borates has also been reported as a stable alternative to boronic acids, particularly for heterocyclic substrates prone to protodeboronation. nih.gov For sterically hindered substrates, the choice of ligand, such as SPhos, can be crucial for achieving good yields. google.com

Direct C-H Arylation: As an alternative to traditional cross-coupling methods that require pre-functionalized starting materials, direct C-H arylation has emerged as a more atom-economical approach. youtube.com This methodology involves the direct coupling of a C-H bond of the thiazole ring with an aryl halide. For the synthesis of 2-(naphthalen-1-yl)thiazole, this would entail the reaction of thiazole with 1-bromonaphthalene in the presence of a palladium catalyst. Ligand-free Pd(OAc)₂ has been shown to be effective for the direct arylation of thiazole derivatives, particularly with activated aryl bromides, at low catalyst loadings. researchgate.net For achieving regioselectivity at the 5-position of the thiazole ring, N-heterocyclic carbene (NHC) palladium complexes have been employed as efficient catalysts under aerobic conditions. researchgate.net

Table 1: Comparison of Cross-Coupling Methodologies for Aryl-Thiazole Bond Formation

| Methodology | Typical Reagents | Catalyst/Ligand | Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Aryl halide, Base (e.g., K₂CO₃) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | High yields, well-established, good functional group tolerance. nih.govasianpubs.orggoogle.com |

| Direct C-H Arylation | Arene, Aryl halide, Base (e.g., KOAc) | Pd(OAc)₂, Pd-NHC complexes | Atom-economical, avoids pre-functionalization of the arene. youtube.comresearchgate.netresearchgate.net |

Condensation Reactions Involving Naphthalene Precursors

The Hantzsch thiazole synthesis is a classic and highly effective method for the construction of the thiazole ring. chemhelpasap.comresearchgate.netsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comrsc.org For the synthesis of 2-(naphthalen-1-yl)thiazole, this would involve the reaction of 2-bromo-1-(naphthalen-1-yl)ethanone with a suitable thioamide.

The reaction is often carried out in a solvent such as ethanol (B145695) or methanol, and may be performed under neutral or acidic conditions. chemhelpasap.comrsc.org Heating the reaction mixture is typically required to drive the condensation and subsequent cyclization. youtube.com The aromaticity of the resulting thiazole ring is a strong driving force for the reaction. youtube.com One of the key advantages of the Hantzsch synthesis is that the product often precipitates from the reaction mixture upon neutralization, simplifying purification. chemhelpasap.com

An alternative condensation approach involves the reaction of naphthalen-2-amine with furan-2-carbonyl chloride to form an N-arylfuran-2-carboxamide, which is then treated with a thionating agent like Lawesson's reagent or P₂S₅ to yield the corresponding thioamide. researchgate.net Subsequent oxidative cyclization can then afford the naphthothiazole. researchgate.net

Synthesis of the Specific 5-Bromo-2-(naphthalen-1-yl)thiazole Structure

A plausible and efficient synthetic route to this compound can be designed based on the well-established Hantzsch thiazole synthesis, followed by regioselective bromination.

Detailed Reaction Pathways and Optimized Conditions

Step 1: Synthesis of 2-(Naphthalen-1-yl)thiazole via Hantzsch Synthesis

The initial step involves the reaction of 2-bromo-1-(naphthalen-1-yl)ethanone with thioformamide (B92385). Thioformamide can be generated in situ from formamide (B127407) and a thionating agent.

Reaction: 2-Bromo-1-(naphthalen-1-yl)ethanone + Thioformamide → 2-(Naphthalen-1-yl)thiazole

Reagents and Conditions: A mixture of 2-bromo-1-(naphthalen-1-yl)ethanone and thioformamide in a solvent like ethanol would be refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be cooled, and the product could be isolated by precipitation upon addition of a base, such as aqueous sodium carbonate, followed by filtration. chemhelpasap.com

Step 2: Bromination of 2-(Naphthalen-1-yl)thiazole at the 5-position

The second step is the regioselective bromination of the formed 2-(naphthalen-1-yl)thiazole at the electron-rich 5-position.

Reaction: 2-(Naphthalen-1-yl)thiazole + Brominating Agent → this compound

Reagents and Conditions: N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of thiazoles. The reaction is typically carried out in a solvent such as carbon tetrachloride or acetonitrile. clockss.org The reaction mixture is often stirred at room temperature or gently heated to achieve complete conversion. The product can be purified by column chromatography.

Table 2: Optimized Conditions for the Synthesis of this compound

| Step | Reactants | Reagents and Solvents | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| 1. Hantzsch Synthesis | 2-Bromo-1-(naphthalen-1-yl)ethanone, Thioformamide | Ethanol | Reflux | 4-6 |

| 2. Bromination | 2-(Naphthalen-1-yl)thiazole | N-Bromosuccinimide, Acetonitrile | Room Temperature | 2-4 |

Precursor Synthesis and Purification Strategies

Synthesis of 2-Bromo-1-(naphthalen-1-yl)ethanone: This key precursor can be synthesized from naphthalene through a Friedel-Crafts acylation with bromoacetyl bromide, although this can be challenging. A more common route is the bromination of 1-acetylnaphthalene. 1-Acetylnaphthalene is readily available or can be prepared by the Friedel-Crafts acylation of naphthalene with acetyl chloride. The subsequent α-bromination can be achieved using bromine in a suitable solvent like acetic acid or by using a reagent like copper(II) bromide. orientjchem.org Purification is typically achieved by recrystallization.

Synthesis of Thioformamide: Thioformamide is not as commonly available as other thioamides but can be prepared from formamide by reaction with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. The reaction is typically performed in an anhydrous solvent like toluene or dioxane.

Purification Strategies: Standard purification techniques such as recrystallization and column chromatography are employed for both the precursors and the final product. For the final product, silica (B1680970) gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes is a common and effective method for obtaining a pure compound. chemicalbook.com

Synthesis of Related 5-Bromothiazole and Naphthalenylthiazole Derivatives

The synthetic methodologies described above are broadly applicable to the synthesis of a variety of related 5-bromothiazole and naphthalenylthiazole derivatives.

Synthesis of 5-Bromothiazole Derivatives: A common route to 5-bromothiazoles starts from 2-aminothiazole. Diazotization of the amino group followed by a Sandmeyer-type reaction with a bromide source can introduce the bromo substituent at the 5-position. chemicalbook.com Alternatively, direct bromination of thiazole can yield a mixture of brominated products, from which the desired 5-bromo isomer can be separated. researchgate.net A more controlled approach involves the synthesis of a 2,5-dibromothiazole (B130459) followed by selective debromination at the 2-position. chemicalbook.com

Synthesis of Naphthalenylthiazole Derivatives: The Hantzsch synthesis is a versatile method for preparing a wide range of naphthalenylthiazoles by varying the naphthalene-containing α-haloketone. For example, using 2-bromo-1-(naphthalen-2-yl)ethanone would yield the corresponding 2-(naphthalen-2-yl)thiazole. Further functionalization of the naphthalene ring or the thiazole ring can lead to a diverse library of compounds. For instance, various substituted naphthalenylthiazoles have been synthesized for evaluation as antimicrobial agents. nih.gov

Table 3: Examples of Synthesized 5-Bromothiazole and Naphthalenylthiazole Derivatives

| Compound | Synthetic Method | Key Precursors | Reference |

|---|---|---|---|

| 5-Bromothiazole | Diazotization of 2-amino-5-bromothiazole | 2-Amino-5-bromothiazole, NaNO₂, H₃PO₂ | chemicalbook.com |

| 2,5-Dibromothiazole | Bromination of thiazole | Thiazole, Br₂ | researchgate.net |

| 5-(Benzo[d]imidazo[2,1-b]thiazol-2-yl)-N,4-dimethylthiazol-2-amine | Condensation | 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, 2-Aminobenzothiazole | nih.gov |

| 2-(Furan-2-yl)naphtho[2,1-d] chemicalbook.comorgsyn.orgthiazole | Oxidative Cyclization | N-(Naphthalen-2-yl)furan-2-carbothioamide | researchgate.net |

Reactivity and Mechanistic Studies of 5 Bromo 2 Naphthalen 1 Yl Thiazole

Electrophilic Aromatic Substitution on the Thiazole (B1198619) Ring

The thiazole ring is an aromatic heterocycle with pi-electron delocalization. wikipedia.org In an unsubstituted thiazole, the site most susceptible to electrophilic attack is the C5 position, due to its higher pi-electron density. wikipedia.org However, in 5-Bromo-2-(naphthalen-1-yl)thiazole, this position is already occupied by a bromine atom.

The bromine atom, along with the electron-attracting effect of the ring nitrogen, deactivates the thiazole nucleus towards electrophilic substitution. ias.ac.in The C2 position is the most electron-deficient, making it prone to nucleophilic attack but resistant to electrophiles. pharmaguideline.com The C4 position is relatively neutral. pharmaguideline.com Consequently, electrophilic aromatic substitution directly on the thiazole ring of this compound is generally unfavorable and not a common pathway for its functionalization. Any electrophilic attack would preferentially occur on the more reactive naphthalene (B1677914) ring system.

Nucleophilic Aromatic Substitution at the Bromine-Substituted 5-Position

The most significant reactivity of this compound involves the displacement of the bromide at the 5-position. This carbon-bromine bond is the primary site for functionalization through nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the thiazole ring system, particularly the nitrogen atom, activates the C5 position for nucleophilic attack, making the bromide a good leaving group. wikipedia.orgmasterorganicchemistry.com

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Reactions)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and is highly applicable to 5-bromothiazole (B1268178) derivatives. wikipedia.org This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions. For 5-bromothiazoles, this transformation provides a direct route to 5-aminothiazole derivatives, which are important pharmacophores.

The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, or by using a stable Pd(0) source. libretexts.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich biaryl phosphine ligands often providing the best results. wuxiapptec.com The reaction is carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), which is necessary for the deprotonation of the amine in the catalytic cycle. wuxiapptec.com Studies on various 5-bromothiazoles have demonstrated the efficacy of this method in generating C-N bonds with good yields. researchgate.netnih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromothiazoles

| Catalyst System | Base | Solvent | Temperature (°C) | Notes |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene (B28343) | 80-110 | Effective for coupling with diarylamines. researchgate.net |

| Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 100 | Good for a range of primary amines. libretexts.org |

| Gphos Pd G6 / NaOTMS | THF | 40-50 | Mild conditions suitable for base-sensitive five-membered heteroarenes. wuxiapptec.com |

Other Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for Further Functionalization

Beyond amination, the bromine atom at the 5-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental for extending the molecular framework.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is one of the most versatile methods for forming biaryl linkages. For 5-bromothiazoles, the Suzuki reaction provides access to 5-aryl or 5-vinylthiazoles. The reaction conditions often involve catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with bases such as K₂CO₃ or Cs₂CO₃ in solvents like DME, THF, or toluene, sometimes with added water. nih.govwikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between the 5-bromothiazole and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI, in the presence of an amine base (e.g., triethylamine (B128534) or diisopropylamine). wikipedia.orgorganic-chemistry.org This method is invaluable for introducing alkynyl moieties, which can serve as precursors for further transformations or as key structural elements in materials and pharmaceutical compounds. Copper-free versions of the Sonogashira reaction have also been developed to avoid the undesirable homocoupling of alkynes. nih.gov

Negishi Coupling: This reaction involves the coupling of the bromothiazole with an organozinc reagent. wikipedia.org The Negishi coupling is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgnumberanalytics.com The preparation of 5-arylthiazoles can be achieved by reacting 5-bromothiazole with an arylzinc halide in the presence of a palladium catalyst, such as one supported by phosphine or N-heterocyclic carbene (NHC) ligands. nih.govorganic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions for Functionalizing 5-Bromothiazoles

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base/Additive | Resulting Bond |

| Suzuki-Miyaura | Boronic Acid / Ester | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | C₅(Thiazole) – C(Aryl/Vinyl) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | C₅(Thiazole) – C(Alkynyl) |

| Negishi | Organozinc Halide | Pd(dppf)Cl₂, Pd(Amphos)Cl₂ | None (pre-formed reagent) | C₅(Thiazole) – C(Aryl/Alkyl) |

Reactivity of the Naphthalene Ring System

Naphthalene is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609) because the energy loss to overcome aromatic stabilization in the first step is lower. libretexts.org For an unsubstituted naphthalene, electrophilic attack occurs preferentially at the 1-position (α-position) over the 2-position (β-position). wordpress.com This preference is due to the greater stability of the resulting carbocation intermediate (the "naphthalenonium ion"), which can be stabilized by resonance structures that keep one of the rings fully aromatic. libretexts.orgyoutube.com

In this compound, the naphthalene ring is substituted at the 1-position with the 5-bromo-thiazol-2-yl group. This substituent acts as a deactivating group due to the electron-withdrawing nature of the thiazole ring. In electrophilic substitutions on 1-substituted naphthalenes, an electron-withdrawing substituent deactivates the ring it is attached to and directs incoming electrophiles to the other ring, primarily at the 5- and 8-positions. However, the thiazole group itself will direct incoming electrophiles to the 4-position of the naphthalene ring. This directing effect is due to the conjugation of the thiazole with the naphthalene system.

Investigation of Reaction Mechanisms and Intermediates

The reactions of this compound are governed by well-established mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism. youtube.com In the first, rate-determining step, the nucleophile attacks the C5 carbon, which bears the bromine atom, breaking the aromaticity of the thiazole ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org This complex is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the thiazole ring. In the second, faster step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the thiazole ring and yielding the substituted product. youtube.com

Palladium-Catalyzed Cross-Coupling: The mechanisms for the Buchwald-Hartwig, Suzuki, Sonogashira, and Negishi reactions all follow a general catalytic cycle involving a palladium catalyst. nih.govfiveable.me

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of the 5-bromothiazole, forming a palladium(II) intermediate. This is often the rate-determining step. numberanalytics.comnumberanalytics.com

Transmetalation: The nucleophilic coupling partner (e.g., the organoboron compound in Suzuki coupling or the organozinc in Negishi coupling) transfers its organic group to the palladium(II) center, displacing the halide. nobelprize.org In the Buchwald-Hartwig amination, this step involves coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product with a new C-N or C-C bond. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Electrophilic Aromatic Substitution on Naphthalene: This reaction begins with the attack of an electrophile on the π-system of the naphthalene ring to form a resonance-stabilized carbocation, the naphthalenonium ion. youtube.com The stability of this intermediate dictates the position of the attack. For 1-substitution, the positive charge can be delocalized over the ring system while maintaining a complete benzene ring in some resonance contributors, which is energetically favorable. libretexts.orgwordpress.com A subsequent deprotonation step restores the aromaticity of the naphthalene ring.

Stability and Degradation Pathways of the Compound under Various Conditions

Specific stability and degradation data for this compound are not extensively documented. However, its stability can be inferred from the general properties of its constituent parts and the conditions under which it reacts.

The compound is expected to be a relatively stable, solid crystalline material under standard ambient conditions, as is typical for polycyclic aromatic and heteroaromatic systems. nih.gov The thiazole ring itself is a robust aromatic system. nih.gov The primary point of instability is the C-Br bond, which is susceptible to cleavage under nucleophilic attack or in the presence of transition metal catalysts, as detailed in the reactivity sections.

Degradation could occur under harsh conditions. High temperatures, particularly during prolonged cross-coupling reactions, can lead to decomposition. researchgate.net Strong oxidizing agents, such as ozone, could potentially lead to the degradation of the naphthalene ring system through ozonolysis. nih.gov Furthermore, brominated organic compounds can be subject to microbial degradation in certain environments, although this often requires specific consortia of microorganisms and may proceed slowly. nih.govmdpi.com Photochemical degradation upon exposure to UV light is also a possibility for complex aromatic systems, though specific pathways for this compound have not been reported. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Naphthalen 1 Yl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for assigning the primary structure of 5-Bromo-2-(naphthalen-1-yl)thiazole.

The ¹H NMR spectrum reveals distinct signals for each proton in the molecule. The single proton on the thiazole (B1198619) ring (H-4) is expected to appear as a singlet in the aromatic region. The seven protons of the naphthalene (B1677914) ring system will exhibit a complex pattern of multiplets, with chemical shifts influenced by their relative positions and the electronic effects of the thiazole substituent.

The ¹³C NMR spectrum provides information on the carbon framework. The spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule. The carbon atoms of the thiazole ring (C-2, C-4, and C-5) will have characteristic chemical shifts, with the C-2 carbon being significantly downfield due to its attachment to two heteroatoms (N and S). The carbon bearing the bromine atom (C-5) will also show a characteristic shift. The ten carbon atoms of the naphthalene ring will appear in the aromatic region, with their precise shifts determined by their connectivity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiazole H-4 | Singlet | ~115-125 |

| Naphthalene Protons | Multiplets | ~124-135 |

| Thiazole C-2 | - | ~160-170 |

| Thiazole C-4 | - | ~110-120 |

| Thiazole C-5 | - | ~100-110 |

| Naphthalene Carbons | - | ~123-136 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used. The data presented is a representative range based on similar structures.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex proton and carbon signals, especially for resolving overlapping multiplets in the naphthalene system. researchgate.net

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, COSY is instrumental in tracing the connectivity between adjacent protons within the naphthalene ring, allowing for the assignment of individual aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This allows for the definitive assignment of the carbon signals for all protonated carbons in both the thiazole and naphthalene rings. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com This is particularly powerful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the thiazole and naphthalene rings. For instance, correlations would be expected between the naphthalene protons and the C-2 carbon of the thiazole ring. researchgate.net

The rotational dynamics around the single bond connecting the naphthalene and thiazole rings can be investigated using variable temperature (VT) NMR. At room temperature, if the rotation is fast on the NMR timescale, averaged signals for the naphthalene protons ortho to the thiazole ring might be observed. By lowering the temperature, the rotation can be slowed, potentially leading to the decoalescence of these signals into distinct resonances for each non-equivalent proton. This allows for the determination of the rotational energy barrier and provides insight into the preferred conformation of the molecule in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The fragmentation of thiazole derivatives often involves cleavage of the thiazole ring. nih.gov Common fragmentation pathways for this compound could include the loss of a bromine radical (Br•), followed by fragmentation of the thiazole ring or the naphthalene moiety. The analysis of these fragment ions provides further confirmation of the compound's structure.

Table 2: Expected Mass Spectrometry Data

| Technique | Expected Observation |

| High-Resolution MS | Precise mass of the molecular ion, confirming the elemental composition C₁₃H₈BrNS. |

| Isotope Pattern | Presence of M⁺ and M+2 peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

| Major Fragments | Ions corresponding to the loss of Br, and fragments of the thiazole and naphthalene rings. |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| C=N (Thiazole) | Stretching | ~1620-1580 |

| C=C (Aromatic/Thiazole) | Stretching | ~1600-1450 |

| C-S (Thiazole) | Stretching | ~700-600 |

| C-Br | Stretching | ~600-500 |

The presence of these characteristic bands in the IR spectrum provides strong evidence for the presence of the thiazole and brominated naphthalene moieties within the molecule. chemrevlett.comscialert.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions within the extended conjugated system formed by the naphthalene and thiazole rings. The naphthalene moiety itself has characteristic absorption bands, which will be perturbed by the substitution of the thiazole ring. The spectrum would likely show multiple absorption maxima, and the position and intensity of these bands are sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Molecular Structure Determination

While a specific crystal structure for this compound is not publicly available, the analysis of closely related structures, such as other brominated and naphthalene-containing heterocyclic systems, provides valuable insights into the expected structural features. For instance, studies on various thiazole derivatives have utilized X-ray crystallography to confirm their molecular structures. nih.gov

A representative example of the crystallographic data that can be obtained is illustrated by the crystal structure of 5-bromo-2-(naphthalen-6-yl)pyridine. researchgate.net For this compound, the crystallographic analysis revealed a monoclinic crystal system with the space group P21/c. researchgate.net The unit cell dimensions were determined to be a = 14.6998(9) Å, b = 5.9337(4) Å, and c = 14.6275(11) Å, with a β angle of 113.542(8)°. researchgate.net Such data is crucial for understanding the packing of molecules in the solid state and identifying any intermolecular interactions.

Table 1: Representative Crystallographic Data for a Related Naphthalene-Substituted Heterocycle

| Parameter | Value |

|---|---|

| Chemical Formula | C15H10BrN |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.6998(9) |

| b (Å) | 5.9337(4) |

| c (Å) | 14.6275(11) |

| β (°) | 113.542(8) |

| Volume (ų) | 1169.67(15) |

| Z | 4 |

Data obtained for 5-bromo-2-(naphthalen-6-yl)pyridine. researchgate.net

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Chirality is a key consideration for many biologically active molecules, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Although this compound itself is not chiral, the introduction of a stereocenter, for instance through substitution, would necessitate the separation and characterization of its enantiomers. Chiral chromatography is the premier technique for this purpose.

This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of a chiral compound. The differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. The choice of the CSP and the mobile phase composition are critical for achieving successful separation. mdpi.com

Research on the enantiomeric separation of various chiral azole compounds, including thiazoles, has demonstrated the effectiveness of different types of CSPs. mdpi.comresearchgate.net These include polysaccharide-based phases (e.g., derivatized cellulose (B213188) and amylose) and macrocyclic glycopeptide selectors. mdpi.comresearchgate.net The separation can be performed in different modes, such as normal phase, reversed phase, or polar organic mode, by varying the mobile phase composition. mdpi.com

For example, in the separation of a related chiral compound, a ChiralPak AD-H semi-preparative HPLC column was used. nih.gov The mobile phase consisted of a mixture of hexane, ethanol (B145695), and diethylamine (B46881) (85:15:0.1 v/v/v) at a flow rate of 4.7 mL/min, with UV detection at 254 nm. nih.gov Such a method allows for not only the analytical assessment of enantiomeric purity but also the semi-preparative isolation of the individual enantiomers for further study. nih.gov

The resolution (Rs) between the peaks of the two enantiomers is a critical measure of the separation's success. A baseline separation, where Rs is greater than 1.5, is typically desired for accurate quantification and preparative work. mdpi.com

Table 2: Representative Chiral HPLC Separation Conditions

| Parameter | Condition |

|---|---|

| Column | ChiralPak AD-H semi-prep (1 x 25 cm, 5 µm) |

| Mobile Phase | Hexane:Ethanol:Diethylamine (85:15:0.1 v/v/v) |

| Flow Rate | 4.7 mL/min |

| Detection | UV at 254 nm |

Conditions used for the separation of a related chiral compound. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Naphthalen 1 Yl Thiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a standard approach for predicting the properties of organic molecules, offering a balance between accuracy and computational cost. niscair.res.innih.gov For thiazole-naphthalene derivatives, DFT calculations are instrumental in elucidating structural and electronic characteristics. niscair.res.inbohrium.com

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT calculations are frequently employed to determine key electronic descriptors. bohrium.comresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical parameter for molecular stability and reactivity. nih.govniscair.res.in A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to charge transfer. niscair.res.inbohrium.com For analogous thiazole (B1198619) derivatives, this energy gap is analyzed to predict the compound's bioactivity. niscair.res.in

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on the surface of a molecule. nih.govnih.gov It is a valuable tool for identifying the reactive sites for electrophilic and nucleophilic attacks. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. nih.govbohrium.com For a molecule like 5-Bromo-2-(naphthalen-1-yl)thiazole, the MEP would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and positive potential near the hydrogen atoms.

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations This table presents typical values expected for this class of compounds based on published data for similar structures. The exact values for the title compound require specific calculation.

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. niscair.res.in |

The three-dimensional structure of a molecule dictates its physical and biological properties. Conformational analysis through DFT involves optimizing the molecule's geometry to find its most stable arrangement, corresponding to a minimum on the potential energy surface. niscair.res.in For this compound, a key structural parameter is the dihedral angle between the planes of the thiazole and naphthalene (B1677914) rings. This angle influences the extent of π-conjugation between the two aromatic systems. Computational studies on similar bi-aromatic systems aim to identify the lowest energy conformer, which is the most likely structure to be observed experimentally and to interact with biological targets. nih.gov

DFT calculations can provide theoretical predictions of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predicted values can be compared with experimental spectra to confirm the synthesized structure. niscair.res.in While there can be systematic deviations between calculated and experimental values, the trends and relative shifts are often accurately reproduced, making this a valuable tool for structural elucidation and assignment of complex spectra. pdx.edu

Table 2: Illustrative Comparison of Theoretical vs. Experimental ¹H NMR Chemical Shifts This table illustrates the typical correlation seen for related heterocyclic compounds. Actual data for the title compound is required for a direct comparison.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Thiazole H-4 | ~ 7.9 | ~ 7.8 |

| Naphthalene H-2' | ~ 7.6 | ~ 7.5 |

| Naphthalene H-8' | ~ 8.2 | ~ 8.1 |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. biointerfaceresearch.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.gov

For a compound like this compound, molecular docking can be used to explore its potential to interact with various biological targets. Based on studies of similar thiazole-naphthalene structures, relevant targets include enzymes and proteins implicated in cancer. nih.govnih.gov

Protein Kinases: Many thiazole derivatives are investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are key regulators of cancer cell proliferation and angiogenesis. nih.gov

Tubulin: The protein tubulin is another important cancer target. Compounds that inhibit tubulin polymerization can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Several thiazole derivatives have shown potential as tubulin polymerization inhibitors. nih.govnih.gov

DNA: The planar naphthalene moiety suggests a potential for intercalation or groove binding with DNA. nih.gov Docking studies can predict how the compound fits into the major or minor groove of the DNA double helix.

The analysis of the docked pose reveals specific interactions between the ligand and the amino acid residues in the target's active site. These interactions commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govsemanticscholar.org

Docking algorithms employ scoring functions to estimate the binding affinity between the ligand and the target. This score, often expressed as a binding energy in kcal/mol, provides a prediction of the stability of the ligand-receptor complex. semanticscholar.org A lower (more negative) binding energy generally indicates a stronger and more favorable interaction. These scoring functions allow for the ranking of different compounds or different binding poses of the same compound, helping to prioritize molecules for further experimental testing. biointerfaceresearch.com

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Protein Kinase Target This table is an example based on typical docking study results for kinase inhibitors and does not represent experimentally verified data for this specific compound.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| This compound | Protein Kinase (e.g., EGFR) | -8.5 | MET 793 | Hydrogen Bond (with Thiazole N) |

| LEU 718 | Hydrophobic Interaction | |||

| PHE 856 | π-π Stacking (with Naphthalene ring) |

Compound Index

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational biology, allowing researchers to observe the time-dependent behavior of molecules. By simulating the movements and interactions of atoms and molecules, MD provides a detailed picture of conformational changes and intermolecular interactions that are critical for biological function.

The flexibility of this compound is primarily dictated by the rotational freedom around the single bond connecting the thiazole and naphthalene rings. This rotation determines the relative orientation of the two aromatic systems, which can significantly impact its ability to fit into a biological target's binding site.

MD simulations can be employed to explore the conformational landscape of this molecule in different environments:

In Solution: In an aqueous environment, the molecule will adopt a range of conformations. Simulations can reveal the most energetically favorable orientations and the degree of flexibility. The molecule's dynamics are influenced by interactions with solvent molecules, which can stabilize certain conformations over others.

In a Bound State: When interacting with a biological macromolecule, such as a protein or DNA, the molecule's flexibility is often constrained. MD simulations can show how the molecule adapts its conformation to optimize interactions within a binding pocket. Analysis of the simulation trajectory can identify stable bound conformations and quantify the reduction in conformational freedom upon binding. This is crucial for understanding the entropic contributions to the binding affinity.

Studies on similar thiazole-naphthyl derivatives have demonstrated that these molecules exhibit planar structures which are crucial for their biological activity, such as intercalating with DNA base pairs or fitting into the active sites of enzymes. nih.gov

MD simulations are instrumental in elucidating the dynamic nature of the interactions between a ligand and its biological target. For this compound, this could involve targets like enzymes or DNA. Computational studies on closely related thiazole-naphthalene derivatives have provided blueprints for how such investigations are conducted.

For instance, molecular dynamics simulations performed on a similar compound, 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL2), confirmed its stable binding to DNA over the course of the simulation. nih.gov These simulations reveal key interactions, such as the stacking of the naphthyl group with DNA base pairs, which are responsible for its observed biological effects. nih.gov

Similarly, modeling studies of other thiazole-naphthalene compounds have explored their binding to the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. nih.gov MD simulations in such cases can:

Confirm the stability of the docked pose.

Identify key amino acid residues that form persistent hydrogen bonds, hydrophobic contacts, or other non-covalent interactions with the ligand.

Analyze the role of water molecules in mediating ligand-protein interactions.

Calculate the binding free energy, providing a quantitative estimate of the binding affinity.

Such simulations have shown that for related molecules, the presence of the naphthalene group can significantly enhance DNA binding affinity, highlighting its importance for the molecule's efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These predictive models are essential in drug discovery for screening virtual libraries of compounds and prioritizing synthesis efforts. nih.gov

To develop a QSAR model for a series of analogues of this compound, a dataset of compounds with experimentally measured biological activity (e.g., IC50 values) is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated.

Table 1: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Specific Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties, size. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Distribution of electrons, reactivity. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Hydrophobicity, polarizability. |

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest), a mathematical equation is generated that links the descriptors to the activity. For example, a hypothetical QSAR model might look like:

pIC50 = c0 + (c1 * LogP) + (c2 * Dipole Moment) - (c3 * Molecular Volume)

Studies on other thiazole derivatives have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for their activity as biofilm inhibitors. These models provide contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, or hydrophobic properties would likely increase or decrease biological activity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Like Properties

Before a compound can be considered a viable drug candidate, it must possess favorable ADME properties. In silico tools are widely used for the early prediction of these properties, helping to identify potential liabilities and reduce late-stage failures in drug development.

For this compound, various ADME parameters can be calculated using computational models. Many of these predictions are based on established rules like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds.

Table 2: Predicted In Silico ADME/Drug-Like Properties for this compound Note: These values are representative and would be calculated using specific predictive software.

| Property | Predicted Value / Assessment | Significance |

| Molecular Weight | ~328 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (o/w) | ~4.5 - 5.0 | Indicates high lipophilicity; Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 (N and S atoms in thiazole) | Complies with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | ~41 Ų | Suggests good intestinal absorption and cell permeability (< 140 Ų) |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut. nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Likely to penetrate | Lipophilic nature and moderate TPSA suggest potential for CNS activity. |

| CYP450 Inhibition | Potential inhibitor of certain isoforms (e.g., 2D6, 3A4) | Risk of drug-drug interactions; needs experimental verification. |

Similar in silico ADME studies on other heterocyclic compounds have shown that these computational predictions are valuable for assessing drug-likeness and bioavailability. nih.govnih.gov

Analysis of Non-Covalent Interactions

The specific binding of this compound to a biological target is governed by a combination of non-covalent interactions. Understanding these interactions is key to rational drug design.

Halogen Bonding: The bromine atom on the thiazole ring can act as a halogen bond donor. chemrxiv.org This occurs when the region of positive electrostatic potential on the outer side of the bromine atom (the σ-hole) interacts favorably with a Lewis basic site, such as a backbone carbonyl oxygen or a carboxylate side chain of an amino acid in a protein. chemrxiv.org This type of interaction is increasingly recognized as a powerful tool in molecular recognition and catalysis. thieme-connect.de

Chalcogen Bonding: The sulfur atom in the thiazole ring, being a chalcogen, can participate in chalcogen bonding. researchgate.net Similar to halogen bonding, this is a directional interaction involving the σ-hole on the sulfur atom and a nucleophilic partner. Chalcogen bonds are known to play important roles in protein structure and ligand binding. researchgate.net

Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, interacting with donor groups like hydroxyl (-OH) or amine (-NH) functions in a protein's active site.

π-π Stacking: The electron-rich naphthalene ring system is a prime candidate for π-π stacking interactions. It can stack with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in a protein binding pocket. These interactions are crucial for the stability of protein-ligand complexes.

Table 3: Summary of Potential Non-Covalent Interactions

| Interaction Type | Participating Moiety | Potential Partner in a Biological Target |

| Halogen Bond | Bromine atom | Carbonyl oxygen, carboxylate, histidine nitrogen |

| Chalcogen Bond | Thiazole sulfur atom | Lewis bases, backbone amides |

| Hydrogen Bond | Thiazole nitrogen atom | Hydroxyl (Ser, Thr, Tyr), Amine (Lys, Arg) |

| π-π Stacking | Naphthalene ring | Aromatic residues (Phe, Tyr, Trp, His) |

| Hydrophobic | Naphthalene ring | Aliphatic residues (Ala, Val, Leu, Ile) |

Structure Activity Relationship Sar Studies of 5 Bromo 2 Naphthalen 1 Yl Thiazole and Its Derivatives

Impact of the Bromine Substituent at Position 5 on Biological Activity and Reactivity

The presence of a bromine atom at the 5-position of the thiazole (B1198619) ring has a marked influence on both the biological activity and chemical reactivity of the molecule. Halogenation, in general, is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability.

Biological Activity: The bromine substituent at C5 can significantly enhance the biological potency of thiazole derivatives. Studies on various thiazole-based compounds have indicated that the introduction of a bromo group can be essential for certain biological activities. For instance, in some series of thiazole derivatives, a bromo substituent on an attached phenyl ring was found to be crucial for antimicrobial activity. nih.gov This enhancement is often attributed to the increased lipophilicity conferred by the bromine atom, which can facilitate passage through biological membranes. Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with biological targets like enzymes, which can contribute to a stronger binding affinity. In the context of anticancer activity, the presence of a bromine atom on a coumarin (B35378) moiety attached to a thiazole core was shown to be important for antiproliferative action. nih.gov Research on inhibitors of the enzyme 6-phosphogluconate dehydrogenase (6PGD) has also shown that substitutions with halogens like bromine can maintain or enhance inhibitory activity, potentially through hydrophobic interactions within the ATP-binding site of the target enzyme. nih.govacs.org

Role of the Naphthalen-1-yl Moiety at Position 2 in Molecular Recognition and Biological Interactions

The naphthalen-1-yl group at the 2-position of the thiazole ring is a critical pharmacophoric feature that plays a significant role in how the molecule interacts with biological targets. This bulky, lipophilic moiety is instrumental in molecular recognition processes.

Molecular Recognition and Biological Interactions: The naphthalene (B1677914) ring system is a prominent structural motif in many biologically active compounds, including numerous anticancer agents. ijpsr.comsciepub.com Its large, planar surface area allows for significant van der Waals and hydrophobic interactions with complementary pockets in target proteins. Molecular docking studies on various naphthalene-containing heterocyclic compounds have frequently highlighted the importance of this moiety in establishing strong binding. researchgate.netnih.govresearchgate.net For example, in studies of pyrazole-thiazole hybrids targeting cyclooxygenase (COX) enzymes, the naphthalene group was shown to engage in hydrophobic interactions with residues in the enzyme's active site. nih.gov

The position of attachment to the naphthalene ring is also a determining factor for biological activity. Comparative studies of derivatives with 1-naphthyl versus 2-naphthyl substituents have often revealed significant differences in potency, underscoring the specific spatial arrangement required for optimal interaction with the target. nih.gov In some naphthalene-chalcone hybrids, substitution at the 2-position of the naphthalene ring was found to increase activity compared to substitution at the 1-position. nih.gov The naphthalene moiety can also participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding site, further stabilizing the ligand-protein complex.

| Moiety | Type of Interaction | Significance in Biological Activity |

| Naphthalen-1-yl | Hydrophobic Interactions | Enhances binding to lipophilic pockets in target proteins. |

| π-π Stacking | Stabilizes ligand-protein complex through interaction with aromatic amino acid residues. | |

| Shape Complementarity | The specific size and shape are crucial for fitting into the active site of enzymes like COX. |

Investigation of Stereochemical Effects on Activity (if applicable to relevant analogues)

While 5-Bromo-2-(naphthalen-1-yl)thiazole itself is an achiral molecule, the introduction of chiral centers in its derivatives can lead to stereoisomers with distinct biological activities. The investigation of stereochemistry is a fundamental aspect of SAR studies, as biological systems are inherently chiral.

In analogues of thiazole derivatives where a chiral center is present, it has been observed that different stereoisomers can exhibit significant variations in potency. For example, in a study of thiazole derivatives designed as DNA gyrase inhibitors, the S-isomers demonstrated stronger inhibitory activity than their corresponding R-isomers. nih.gov This highlights that the three-dimensional arrangement of substituents around a chiral center is critical for the precise orientation required for effective binding to a target. The differential activity between enantiomers or diastereomers can be attributed to one isomer achieving a more favorable set of interactions (e.g., hydrogen bonds, hydrophobic contacts) within the chiral environment of a protein's active site, while the other may experience steric clashes or be unable to adopt the necessary conformation for binding. Although specific studies on chiral analogues of this compound are not widely reported, the principle remains broadly applicable and underscores the importance of considering stereochemistry in the design of any new, more complex derivatives.

Correlation between Substituent Electronic and Steric Properties and Biological Outcomes

The biological activity of this compound derivatives can be quantitatively correlated with the electronic and steric properties of various substituents on the molecular scaffold. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for elucidating these correlations and guiding the design of more potent compounds. ijpsr.comresearchgate.netresearchgate.net

Electronic Properties: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can profoundly impact biological activity. This is because these groups alter the electron distribution within the molecule, which in turn affects its ability to interact with biological targets through electrostatic interactions, hydrogen bonding, and other polar contacts. For instance, SAR analysis of some 2,4-disubstituted thiazoles revealed that the presence of either electron-withdrawing groups (like -NO₂) or electron-donating groups (like -OCH₃) at the para position of a phenyl ring attached to the thiazole can be beneficial for antimicrobial activity. nih.gov This suggests that a specific electronic modulation, rather than a simple trend, might be necessary for optimal activity against different targets.

Steric Properties: Steric factors, such as the size, shape, and bulk of substituents, are equally critical. These properties determine how well a molecule can fit into the binding site of a protein. QSAR models for thiazole derivatives have often identified descriptors related to molecular shape (e.g., Kier's shape index) and molecular weight as significant contributors to the observed biological activity. researchgate.netresearchgate.net The bulky naphthalen-1-yl group, for example, imposes significant steric influence, and modifications to this group or the introduction of other bulky substituents elsewhere in the molecule would need to be carefully considered to ensure a complementary fit with the target.

| Property | QSAR Descriptor Example | Impact on Biological Outcome |

| Electronic | Hammett Constant (σ) | Modulates electrostatic interactions and hydrogen bonding potential with the target. |

| Steric | Molar Refractivity, Molecular Weight | Influences the fit of the molecule into the binding pocket; can lead to enhanced binding or steric hindrance. |

| Hydrophobicity | Log P | Affects membrane permeability and hydrophobic interactions with the target. ijpsr.com |

Comparative SAR Analysis with Other Halogenated and Aryl-Substituted Thiazoles

To contextualize the SAR of this compound, it is useful to compare it with other thiazoles bearing different halogen and aryl substituents.

Comparison with Other Halogenated Thiazoles: The nature of the halogen at the 5-position can influence activity. While bromine is often beneficial, other halogens like chlorine and fluorine can also confer potent activity, sometimes with different selectivity profiles. For example, in a series of coumarin-based thiazole derivatives, a comparison between chloro and bromo substituents showed that the specific halogen had a distinct impact on antiproliferative activity. nih.gov Generally, the trend in activity (F, Cl, Br, I) can be related to factors like electronegativity, polarizability, and the ability to form halogen bonds. Bromine, being larger and more polarizable than chlorine and fluorine, may form stronger halogen bonds and engage in more significant hydrophobic interactions.

| Compound Class | Key SAR Finding | Reference |

| 5-Halogenated Thiazoles | The type of halogen (F, Cl, Br) influences antiproliferative activity, with bromine often being crucial. | nih.gov |

| Aryl-Substituted Thiazoles | Aryl substitution is often superior to hetaryl substitution for antimicrobial activity. | nih.gov |

| Substituted Phenyl-Thiazoles | Para-substitution on the phenyl ring is often more favorable than meta-substitution for activity. | nih.gov |

| Naphthalene-Thiazoles | The position of substitution on the naphthalene ring (e.g., 1-naphthyl vs. 2-naphthyl) significantly impacts biological activity. | nih.gov |

Exploration of Molecular Mechanisms and Biological Targets in Academic Context

In Vitro Evaluation of Molecular Interactions with Enzymes and Receptors

The interaction of 5-Bromo-2-(naphthalen-1-yl)thiazole and its derivatives with specific enzymes and receptors has been a subject of scientific investigation, revealing potential therapeutic applications.

Cholinesterase Inhibition Studies

Thiazole (B1198619) derivatives have been identified as a significant class of compounds with potential inhibitory effects on cholinesterases, enzymes crucial in the regulation of the neurotransmitter acetylcholine. nih.gov The inhibition of acetylcholinesterase (AChE), in particular, is a key strategy in the management of Alzheimer's disease. nih.gov Studies on various thiazole-containing compounds have demonstrated their capacity to inhibit AChE. nih.govnih.gov For instance, certain pyrazoline derivatives incorporating a thiazole moiety have shown potent and selective AChE inhibition. nih.gov While direct studies on this compound are not extensively detailed in the provided results, the broader class of thiazole derivatives shows a clear potential for cholinesterase inhibition, warranting further investigation into this specific compound's activity.

Bcl-2 Protein Interactions and Apoptosis Induction Research

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death. nih.govnih.gov Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers. nih.gov Research into compounds that can inhibit these proteins and induce apoptosis is a significant area of cancer drug discovery. nih.gov

One study on a novel series of thiazole-naphthalene derivatives, which share a structural resemblance to this compound, found that a specific compound (5b) could induce apoptosis in MCF-7 breast cancer cells. nih.gov This compound was shown to arrest the cell cycle at the G2/M phase and trigger apoptosis. nih.gov Another study on thiazole-based derivatives demonstrated that certain compounds could significantly reduce the concentration of the anti-apoptotic Bcl-2 protein in MDAMB-231 breast cancer cells, while increasing the levels of the pro-apoptotic Bax protein. frontiersin.org These findings highlight the potential of the thiazole-naphthalene scaffold to interact with the Bcl-2 pathway and induce apoptosis in cancer cells.

Other Enzyme and Protein Binding Studies

Thiazole-naphthalene derivatives have also been investigated for their ability to inhibit tubulin polymerization, a critical process in cell division. nih.govresearchgate.net One study found that a specific thiazole-naphthalene derivative, compound 5b, was a potent inhibitor of tubulin polymerization, with an IC50 value of 3.3 µM, which was more potent than the standard drug colchicine (B1669291). nih.govresearchgate.net This inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis, demonstrating another potential anticancer mechanism for this class of compounds. nih.gov

Cellular Assays for Investigating Molecular Mechanisms

Cellular assays are crucial for understanding how the molecular interactions of a compound translate into biological effects within a cell.

Research on a thiazole-naphthalene derivative, compound 5b, demonstrated its antiproliferative activity against MCF-7 and A549 cancer cell lines, with IC50 values of 0.48 µM and 0.97 µM, respectively. nih.gov Further investigation revealed that this compound arrests the cell cycle in the G2/M phase and induces apoptosis in MCF-7 cells. nih.gov The percentage of apoptotic cells increased with higher concentrations of the compound. nih.gov

Another study on different thiazole derivatives showed that they could induce apoptosis in MDAMB-231 breast cancer cells. frontiersin.org These compounds were found to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. frontiersin.org

Furthermore, a study on a naphthalene-containing compound, 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde (HDNC), showed that it could inhibit the proliferation of HCT-116 colon cancer cells and HEp-2 alveolar epithelial carcinoma cells. nih.gov HDNC induced G1 cell cycle arrest and apoptosis, which was associated with the activation of caspase-3. nih.gov

The following table summarizes the inhibitory activities of related thiazole and naphthalene (B1677914) derivatives on various cancer cell lines:

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast Cancer) | 0.48 ± 0.03 µM | nih.gov |

| Thiazole-naphthalene derivative (5b) | A549 (Lung Cancer) | 0.97 ± 0.13 µM | nih.gov |

| Thiazole-naphthalene derivative (5b) | HEK293 (Normal Kidney) | 16.37 ± 4.61 µM | nih.gov |

| Thiazole-based stilbene (B7821643) analog (8) | Top1 Inhibition | ++++ (comparable to CPT) | nih.gov |